(5-(2,6-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methanamine
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Overview
Description
(5-(2,6-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,6-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the reaction of 2,6-difluorobenzohydrazide with a suitable carbonyl compound under acidic or basic conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-(2,6-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(5-(2,6-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(2,6-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluorophenyl)methanamine
- (2-Fluoro-4-methoxyphenyl)methanamine
- (2,4-Difluorophenyl)methanamine
Uniqueness
(5-(2,6-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7F2N3O |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
[5-(2,6-difluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C9H7F2N3O/c10-5-2-1-3-6(11)8(5)9-14-13-7(4-12)15-9/h1-3H,4,12H2 |
InChI Key |
XVGYLBQVCHWJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C(O2)CN)F |
Origin of Product |
United States |
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